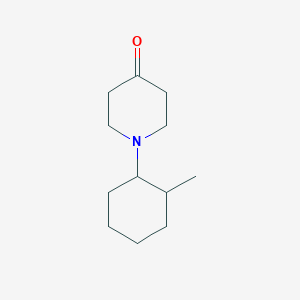
N'-(2-chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide (CAS No. 61825-45-2) is an organic compound that is widely used in the synthesis of organic compounds. It is a versatile reagent that can be used in a variety of synthetic reactions. It has a wide range of applications in organic synthesis, including the synthesis of heterocyclic compounds, pharmaceuticals, and industrial chemicals.
Applications De Recherche Scientifique
N-(2-Chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide has been used in a variety of scientific research applications. It has been used to synthesize a variety of heterocyclic compounds, including pyridines, quinolines, and isoquinolines. It has also been used in the synthesis of pharmaceuticals, such as anti-inflammatory agents, and industrial chemicals, such as dyes and pigments. In addition, it has been used in the synthesis of peptides and peptidomimetics.
Mécanisme D'action
N-(2-Chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide is a versatile reagent that can be used in a variety of synthetic reactions. The mechanism of action of N-(2-chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide is based on the reaction of the sulfonamide with 2-chlorobenzohydrazide to form a new compound. The sulfonamide reacts with the 2-chlorobenzohydrazide to form a new compound that is then converted to the desired product.
Biochemical and Physiological Effects
N-(2-Chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide is an organic compound that is widely used in the synthesis of organic compounds. While there is limited research on the biochemical and physiological effects of N-(2-chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide, it is believed to be non-toxic and non-carcinogenic.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-Chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide is a versatile reagent that can be used in a variety of synthetic reactions. The main advantages of using N-(2-chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide in lab experiments are its high reactivity, low cost, and wide availability. The main limitation is that it can be toxic if not handled properly.
Orientations Futures
N-(2-Chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide has a wide range of applications in organic synthesis and can be used in the synthesis of heterocyclic compounds, pharmaceuticals, and industrial chemicals. Future research should focus on developing new synthetic methods that involve N-(2-chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide, as well as exploring its potential applications in other areas, such as materials science and nanotechnology. Additionally, further research should be conducted to better understand the biochemical and physiological effects of N-(2-chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide.
Méthodes De Synthèse
The synthesis of N-(2-chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide can be achieved through a two-step process. The first step involves the reaction of morpholine-4-sulfonyl chloride with acetic anhydride in the presence of a base, such as sodium acetate, to form a sulfonamide. The second step involves the reaction of the sulfonamide with 2-chlorobenzohydrazide to form N-(2-chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide.
Propriétés
IUPAC Name |
N'-(2-chloroacetyl)-3-morpholin-4-ylsulfonylbenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O5S/c14-9-12(18)15-16-13(19)10-2-1-3-11(8-10)23(20,21)17-4-6-22-7-5-17/h1-3,8H,4-7,9H2,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKXMBRFUVYSQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-chloroacetyl)-3-(morpholine-4-sulfonyl)benzohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-chloro-4-(chlorosulfonyl)phenoxy]propanoic acid](/img/structure/B6143831.png)


![4-[4-(but-2-en-1-yloxy)phenyl]butan-2-one](/img/structure/B6143849.png)



![1-[3-({imidazo[1,2-a]pyridin-2-yl}methoxy)phenyl]ethan-1-one](/img/structure/B6143875.png)




![(1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride](/img/structure/B6143924.png)
![N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B6143930.png)